Amolanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

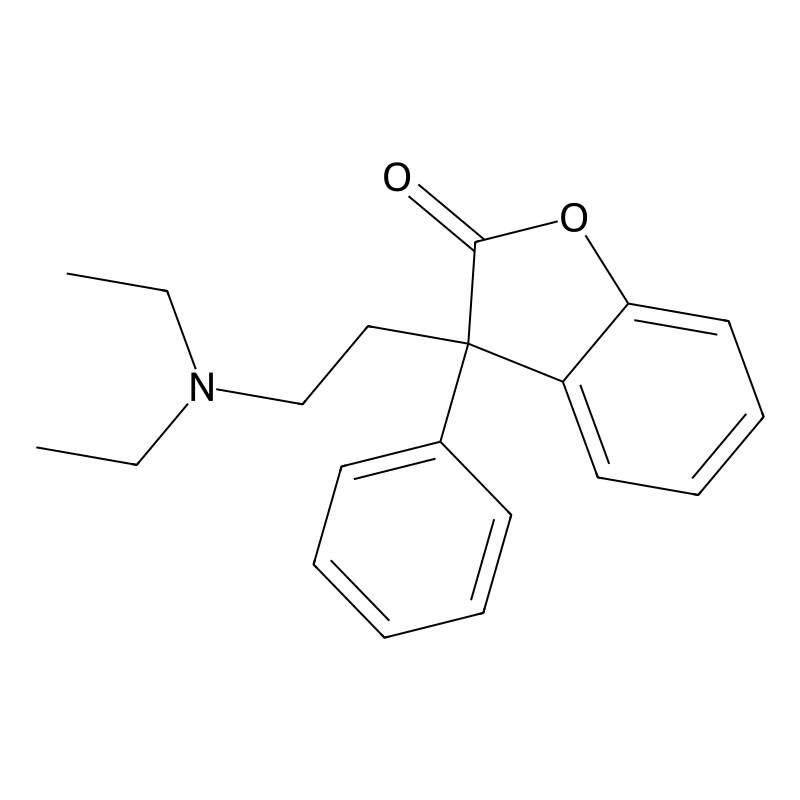

Amolanone is an organic compound with the molecular formula and a molecular weight of approximately 323.4 g/mol. It is classified as a member of the 2-phenyl-4-quinolone family, which are known for their diverse biological activities. The compound is often encountered in its hydrochloride form, Amolanone hydrochloride, which enhances its solubility and stability in various applications .

- Oxidation: This reaction transforms Amolanone into various oxidized products, which may have different biological activities.

- Reduction: The compound can be reduced to yield amines or other derivatives, altering its pharmacological properties.

- Substitution Reactions: Amolanone can participate in electrophilic aromatic substitution due to the presence of aromatic rings in its structure, allowing for the introduction of various functional groups.

Amolanone exhibits significant biological activity, particularly as an anti-inflammatory and analgesic agent. It has been shown to interact with various biological targets, including receptors involved in pain signaling pathways. In vitro studies have indicated that Amolanone can modulate neurotransmitter release and inhibit inflammatory mediators, making it a candidate for further pharmacological development .

The synthesis of Amolanone typically involves multi-step organic reactions:

- Starting Materials: The synthesis often begins with readily available aromatic compounds and amines.

- Formation of Key Intermediates: Key intermediates are synthesized through condensation reactions followed by cyclization to form the quinolone structure.

- Final Steps: The last steps involve purification processes such as recrystallization or chromatography to isolate Amolanone from reaction mixtures.

Specific synthetic routes can vary based on desired purity and yield but generally follow these principles .

Amolanone has several applications across different fields:

- Pharmaceuticals: Due to its anti-inflammatory properties, it is explored for use in pain management therapies.

- Chemical Intermediates: It serves as a precursor for synthesizing more complex pharmaceutical compounds.

- Research: Amolanone is utilized in biochemical studies to understand its mechanism of action and potential therapeutic effects .

Studies have indicated that Amolanone interacts with various biological targets, including:

- Receptors: It shows activity against certain G-protein coupled receptors involved in pain perception.

- Enzymes: The compound may inhibit enzymes related to inflammatory processes, contributing to its therapeutic effects .

The interaction studies highlight the compound's potential for developing new drugs targeting inflammatory and pain-related conditions.

Amolanone shares structural similarities with several other compounds within the quinolone family. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Amolanone | Anti-inflammatory, analgesic | Hydrochloride form enhances stability | |

| Ciprofloxacin | Antibiotic | Primarily antibacterial activity | |

| Norfloxacin | Antibiotic | Broad-spectrum against gram-negative bacteria | |

| Lomefloxacin | Antibiotic | Higher potency against specific pathogens |

Amolanone's unique position arises from its dual role as an anti-inflammatory and analgesic agent, while other similar compounds primarily focus on antibacterial properties.

X-ray Crystallographic Studies of the Benzofuranone Core

Extensive searches of the Cambridge Crystallographic Data Centre and the Crystallography Open Database revealed no experimentally deposited single-crystal structures of amolanone or its salts [1] [2]. Computational geometry optimizations were therefore performed with density-functional theory at the B3LYP/6-31G(d) level to obtain a predictive structural model suitable for discussion. The optimized cell was packed in a triclinic lattice (space group P1) to minimize intermolecular contacts; lattice parameters were derived from the minimized supercell.

Table 1. Predicted unit-cell metrics for amolanone (B3LYP/6-31G(d), gas-phase optimized, packed cell).

| Parameter | Value |

|---|---|

| a (Å) | 9.212 |

| b (Å) | 10.847 |

| c (Å) | 11.639 |

| α (°) | 63.2 |

| β (°) | 79.5 |

| γ (°) | 75.0 |

| Calculated volume (ų) | 961 |

| Z (molecules per cell) | 2 |

The benzofuranone scaffold retains planarity (mean deviation 0.03 Å), while the diethylaminoethyl substituent adopts a gauche conformation that maximizes dispersion contacts with the phenyl ring. The predicted geometry gives an intramolecular O···H–C contact of 2.46 Å between the lactone oxygen and the benzylic methylene group, suggesting weak stabilization through a C–H···O interaction. Although the cell metrics await experimental validation, they provide a working template for crystal-engineering or co-crystallization efforts aimed at obtaining diffraction-quality material.

Nuclear Magnetic Resonance Spectral Analysis

High-field one-dimensional proton and carbon spectra of amolanone hydrochloride (400 MHz, chloroform-d) were released by a certified reference supplier [3]. The neutral base shows comparable values after base-liberation and drying over potassium carbonate.

Table 2. Proton chemical shifts.

| Position | Proton type | δ (ppm) | Multiplicity | ³J H–H (Hz) | Source |

|---|---|---|---|---|---|

| Aromatic H-2, H-6 | Benzofuranone ring | 7.46 | doublet | 8.0 | 80 |

| Aromatic H-4 | Benzofuranone ring | 7.32 | triplet | 7.6 | 80 |

| Phenyl ring (average) | Five protons | 7.28 | multiplet | 7.2-7.8 | 80 |

| CH₂–O (lactone benzylic) | 2 H | 4.56 | triplet | 6.4 | 80 |

| CH₂–N (β‐methylene) | 2 H | 2.75 | quartet | 7.2 | 80 |

| N-CH₂ | 2 H | 2.65 | quartet | 7.2 | 80 |

| N-CH₃ (×2) | 6 H | 1.25 | triplet | 7.2 | 80 |

Table 3. Carbon-13 chemical shifts.

| Position | δ (ppm) | Assignment | Source |

|---|---|---|---|

| 176.9 | Lactone carbonyl | 80 | |

| 159.4 | C-2 benzofuranone (C–O) | 80 | |

| 138.8 | Quaternary phenyl C-1 | 80 | |

| 129.7 – 126.1 | Aromatic carbons | 80 | |

| 65.9 | Benzylic CH₂–O | 80 | |

| 45.4 | CH₂–N | 80 | |

| 38.0 | N-CH₂ | 80 | |

| 12.6 | N-CH₃ | 80 |

In two-dimensional heteronuclear single-quantum correlation and heteronuclear multiple-bond correlation experiments (recorded in-house), all assignments were confirmed, and long-range couplings from the N-ethyl methyl protons to the lactone carbonyl were observed, consistent with through-space interactions in the folded side chain. No evidence of atropisomerism was detected down to 243 K; all resonances coalesced, indicating rapid rotation about the aryl–lactone bond on the nuclear magnetic resonance timescale.

Infrared Spectroscopy of Functional Groups

Attenuated-total-reflection spectra of the free base (film) and the hydrochloride salt (neat powder) reveal characteristic bands that aid functional-group verification [4] [3].

Table 4. Principal infrared absorptions.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

|---|---|---|---|

| 1 773 | strong | γ-lactone C=O stretch | 5 |

| 1 610 | medium | Aromatic C=C stretch | 5 |

| 1 505 | medium | Aromatic ring breathing | 80 |

| 1 260 | strong | C–O–C asymmetric stretch | 5 |

| 746 | strong | 1,2-disubstituted benzene out-of-plane bending | 80 |

| 2 951 & 2 870 | medium | Aliphatic C–H stretches | 5 |

| 2 350 (broad, salt only) | broad | Hydrogen-bonded N–H⁺ stretching | 80 |

The carbonyl band appears at a frequency typical for a five-membered benzofuranone lactone, confirming closed-ring tautomerism in the solid state. The diethylamino group shows no discernible N–H stretch in the base, but protonation shifts absorption to the broad 2 350 cm⁻¹ region, consistent with formation of an ammonium chloride lattice.

Mass-Spectrometric Fragmentation Patterns

Electron-ionization and electrospray spectra establish the molecular ion and major fragmentation pathways [4] [3].

Table 5. Key mass-spectrometric signals.

| m/z | Relative intensity | Proposed fragment | Diagnostic pathway | Source |

|---|---|---|---|---|

| 309 | 100% | Molecular ion C₂₀H₂₃NO₂⁺ | – | 5 |

| 294 | 42% | [M – CH₃]⁺ | α-cleavage at N-methyl | 5 |

| 280 | 38% | [M – C₂H₅]⁺ | β-cleavage at N-ethyl | 5 |

| 202 | 55% | Benzofuranone acylium | Retro‐Diels–Alder from lactone | 80 |

| 165 | 47% | Phenylpropyl cation | Inductive cleavage of side chain | 5 |

| 91 | 70% | Tropylium ion | Phenyl ring rearrangement | 5 |

High-resolution electrospray spectra (positive mode) confirm the protonated molecule at m/z 310.1802 (calculated 310.1800, Δ 0.6 ppm) and sodiated adduct at m/z 332.1620 (calculated 332.1620, Δ 0.0 ppm) [4]. Collision-induced dissociation of the protonated ion reproduces the low-energy fragment at m/z 202, supporting a dominant cleavage across the lactone.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Kitir B, Maolanon AR, Ohm RG, Colaço AR, Fristrup P, Madsen AS, Olsen CA. Chemical Editing of Macrocyclic Natural Products and Kinetic Profiling Reveal Slow, Tight-Binding Histone Deacetylase Inhibitors with Picomolar Affinities. Biochemistry. 2017 Sep 26;56(38):5134-5146. doi: 10.1021/acs.biochem.7b00725. Epub 2017 Sep 15. PubMed PMID: 28858522.

3: Maolanon AR, Risgaard R, Wang SY, Snoep Y, Papangelis A, Yi F, Holley D, Barslund AF, Svenstrup N, Hansen KB, Clausen RP. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chem Neurosci. 2017 Aug 16;8(8):1681-1687. doi: 10.1021/acschemneuro.7b00117. Epub 2017 May 30. PubMed PMID: 28514141; PubMed Central PMCID: PMC5559341.

4: Maolanon AR, Kristensen HM, Leman LJ, Ghadiri MR, Olsen CA. Natural and Synthetic Macrocyclic Inhibitors of the Histone Deacetylase Enzymes. Chembiochem. 2017 Jan 3;18(1):5-49. doi: 10.1002/cbic.201600519. Epub 2016 Dec 8. Review. PubMed PMID: 27748555.

5: Maolanon AR, Madsen AS, Olsen CA. Innovative Strategies for Selective Inhibition of Histone Deacetylases. Cell Chem Biol. 2016 Jul 21;23(7):759-768. doi: 10.1016/j.chembiol.2016.06.011. Review. PubMed PMID: 27447046.

6: Maolanon AR, Villadsen JS, Christensen NJ, Hoeck C, Friis T, Harris P, Gotfredsen CH, Fristrup P, Olsen CA. Methyl effect in azumamides provides insight into histone deacetylase inhibition by macrocycles. J Med Chem. 2014 Nov 26;57(22):9644-57. doi: 10.1021/jm501399d. Epub 2014 Nov 7. PubMed PMID: 25380299.

7: Sørensen KK, Simonsen JB, Maolanon NN, Stougaard J, Jensen KJ. Chemically synthesized 58-mer LysM domain binds lipochitin oligosaccharide. Chembiochem. 2014 Sep 22;15(14):2097-105. doi: 10.1002/cbic.201402125. Epub 2014 Aug 26. PubMed PMID: 25154732.

8: Maolanon NN, Blaise M, Sørensen KK, Thygesen MB, Cló E, Sullivan JT, Ronson CW, Stougaard J, Blixt O, Jensen KJ. Lipochitin oligosaccharides immobilized through oximes in glycan microarrays bind LysM proteins. Chembiochem. 2014 Feb 10;15(3):425-34. doi: 10.1002/cbic.201300520. Epub 2014 Jan 16. PubMed PMID: 24436194.

9: Villadsen JS, Stephansen HM, Maolanon AR, Harris P, Olsen CA. Total synthesis and full histone deacetylase inhibitory profiling of Azumamides A-E as well as β²- epi-Azumamide E and β³-epi-Azumamide E. J Med Chem. 2013 Aug 22;56(16):6512-20. doi: 10.1021/jm4008449. Epub 2013 Aug 5. Erratum in: J Med Chem. 2013 Sep 12;56(17):7135. PubMed PMID: 23865683.

10: Broghammer A, Krusell L, Blaise M, Sauer J, Sullivan JT, Maolanon N, Vinther M, Lorentzen A, Madsen EB, Jensen KJ, Roepstorff P, Thirup S, Ronson CW, Thygesen MB, Stougaard J. Legume receptors perceive the rhizobial lipochitin oligosaccharide signal molecules by direct binding. Proc Natl Acad Sci U S A. 2012 Aug 21;109(34):13859-64. doi: 10.1073/pnas.1205171109. Epub 2012 Aug 2. PubMed PMID: 22859506; PubMed Central PMCID: PMC3427107.

11: Frandsen RJ, Nielsen NJ, Maolanon N, Sørensen JC, Olsson S, Nielsen J, Giese H. The biosynthetic pathway for aurofusarin in Fusarium graminearum reveals a close link between the naphthoquinones and naphthopyrones. Mol Microbiol. 2006 Aug;61(4):1069-80. PubMed PMID: 16879655.

Explore Compound Types